tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid
Description
tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid is a carbamate derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group attached to a 4-methylpiperidine ring via an ethyl linker, forming an oxalic acid salt. The Boc group enhances stability during synthesis, while the oxalic acid salt improves crystallinity and solubility.
Properties
IUPAC Name |
tert-butyl N-[2-(4-methylpiperidin-4-yl)ethyl]carbamate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.C2H2O4/c1-12(2,3)17-11(16)15-10-7-13(4)5-8-14-9-6-13;3-1(4)2(5)6/h14H,5-10H2,1-4H3,(H,15,16);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLDXEPGCXJJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CCNC(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 4-methylpiperidine in the presence of a suitable base and solvent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1.1 Neuropharmacological Applications
The compound is recognized for its potential neuropharmacological properties. It acts as a piperidine derivative, which is a structural motif commonly found in many pharmacologically active compounds. Research indicates that derivatives of piperidine can interact with neurotransmitter systems, particularly those involving dopamine and serotonin, making them candidates for the treatment of neurological disorders such as depression and anxiety .
1.2 Antidepressant Properties
Studies have highlighted the antidepressant-like effects of piperidine derivatives. For instance, compounds similar to tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid have shown promise in preclinical models for reducing depressive behaviors. The mechanism may involve modulation of monoamine neurotransmitters, supporting the hypothesis that this compound could serve as a scaffold for developing new antidepressants .
Synthetic Chemistry
2.1 Building Block in Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. This versatility is particularly valuable in the pharmaceutical industry, where diverse chemical entities are required for drug development .
2.2 Use in Heterocyclic Chemistry
The compound's structure includes heterocyclic elements that are crucial in the development of new materials and drugs. Heterocycles are prevalent in many biologically active compounds; thus, this compound can be utilized to create novel heterocyclic frameworks that may exhibit enhanced biological activity or novel properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with analogues:
Key Observations:
The 3-methoxy group in introduces polarity, likely reducing membrane permeability compared to the target compound .
Salt Forms :
- Oxalic acid salts (target compound, ) improve aqueous solubility, critical for pharmacokinetics. Hemioxalate () offers intermediate solubility due to partial salt formation .
Stereochemistry :
- Compounds like tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate () highlight the role of stereochemistry in receptor binding, though specific activity data are unavailable .
Biological Activity
Tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid, with the CAS number 2250243-00-4, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure includes a tert-butyl group, a piperidine moiety, and an oxalic acid component, which together may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Inhibition of Acetylcholinesterase (AChE) : Some studies suggest that derivatives can inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. This inhibition can lead to increased acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells, which is a significant contributor to neurodegeneration.
- Neuroprotective Effects : Preliminary studies indicate that the compound could protect neuronal cells from apoptosis induced by amyloid beta peptides (Aβ), a hallmark of Alzheimer's pathology .
In Vitro Studies
In vitro experiments have shown that this compound can protect astrocytes from Aβ-induced toxicity. The protective mechanism involves reducing levels of pro-inflammatory cytokines such as TNF-α and reactive oxygen species (ROS), which are implicated in neuroinflammation and cell death .
In Vivo Studies
In vivo studies using animal models have demonstrated that while the compound shows promise in vitro, its bioavailability in the brain remains a challenge. For instance, a study compared its effects with those of galantamine in rats and found no significant differences in efficacy, suggesting limitations in how well the compound penetrates the blood-brain barrier .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
